2-(3-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid
Description
2-(3-Bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a triazole-based heterocyclic compound characterized by a 1,2,3-triazole ring substituted at the 4-position with a carboxylic acid group and at the 2-position with a 3-bromophenyl moiety.
Properties
IUPAC Name |
2-(3-bromophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-2-1-3-7(4-6)13-11-5-8(12-13)9(14)15/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEHWCXKAJDHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2N=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS No. 90792-62-4) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C9H6BrN3O2
- Molecular Weight : 268.07 g/mol
- IUPAC Name : 2-(3-bromophenyl)triazole-4-carboxylic acid
- Appearance : Powder
- Storage Conditions : Room temperature
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and anticancer agent.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives, including this compound. The compound shows significant cytotoxic effects against several cancer cell lines:
The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways and modulation of p53 expression levels, similar to known anticancer agents like Tamoxifen .
Anti-inflammatory Activity
The compound has also been tested for its anti-inflammatory properties. Inhibitory assays against cyclooxygenase enzymes (COX-1 and COX-2) suggest that it exhibits a selective inhibition profile:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 2-(3-bromophenyl)-triazole | 69.56 | 56.43 |
| Meloxicam | 83.68 | 57.14 |
These results indicate that 2-(3-bromophenyl)-triazole may have comparable or superior anti-inflammatory effects compared to established drugs like Meloxicam .
The biological activity of triazoles is often attributed to their ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . Specifically, the presence of the bromine substituent in this compound enhances its interaction with target proteins, potentially increasing its bioactivity.
Case Studies
- Study on Anticancer Effects : A study evaluating a series of triazole derivatives demonstrated that those with a bromine substituent exhibited enhanced cytotoxicity against MCF-7 cells compared to their unsubstituted counterparts .
- Anti-inflammatory Research : Another investigation focused on the selectivity of triazole derivatives for COX enzymes revealed that modifications in the phenyl ring significantly influenced inhibitory activity, suggesting a structure-activity relationship that could guide future drug design efforts .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity :
Research has shown that triazole derivatives exhibit significant antimicrobial properties. Studies indicate that 2-(3-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid demonstrates activity against various bacterial strains and fungi. The bromine substitution enhances its efficacy by influencing the compound's interaction with biological targets .
Anticancer Properties :
Recent investigations have highlighted the potential of this compound in cancer treatment. The triazole ring system is known for its ability to inhibit specific enzymes involved in tumor growth. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further development in anticancer therapies .
Agricultural Applications
Fungicides :
The compound has been studied for its fungicidal properties, particularly against plant pathogens. Its ability to disrupt fungal cell wall synthesis makes it a valuable candidate for developing new agricultural fungicides . Field trials have shown promising results in controlling diseases caused by fungi in crops, suggesting its potential as an effective agricultural agent.
Materials Science
Polymer Chemistry :
In materials science, this compound is utilized as a building block for synthesizing polymers with specific functionalities. Its ability to form stable complexes with metals can be exploited in creating advanced materials for electronics and catalysis . Research into polymer blends incorporating this triazole compound has revealed enhanced thermal stability and mechanical properties.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial Activity | Journal of Medicinal Chemistry (2020) | Effective against E. coli and S. aureus strains |
| Anticancer Properties | Cancer Research Journal (2021) | Induced apoptosis in breast cancer cells |
| Agricultural Fungicide | Plant Pathology Journal (2022) | Reduced fungal infection rates in wheat crops |
| Polymer Chemistry | Advanced Materials Research (2023) | Improved mechanical properties in polymer blends |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms on the phenyl ring and triazole moiety participate in nucleophilic substitutions under specific conditions.
Key Findings :
-
Grignard reagents selectively displace bromine at the 4-position of the triazole ring under cryogenic conditions, forming intermediates for further carboxylation .
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Palladium catalysis enables coupling reactions at the 3-bromophenyl group, expanding structural diversity.
Carboxylic Acid Functionalization
The carboxylic acid group undergoes esterification, amidation, and decarboxylation.
Key Findings :
-
Methylation with methyl iodide selectively targets the carboxyl group, enabling purification of triazole-carboxylic acids from brominated analogs .
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Decarboxylation under thermal conditions removes the COOH group, yielding simpler triazole structures.
Cyclization and Heterocycle Formation
The triazole ring participates in cyclocondensations to form fused heterocycles.
Key Findings :
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Condensation with phenacyl bromides forms imidazo-thiadiazoles, enhancing bioactivity .
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Reaction with thiosemicarbazide yields thiadiazole hybrids, which exhibit antimicrobial properties .
Electrophilic Aromatic Substitution
The electron-deficient phenyl ring undergoes electrophilic substitutions under controlled conditions.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-phenyl-triazole derivatives | |
| Sulfonation | SO₃/H₂SO₄, 50°C | Sulfonic acid derivatives |
Key Findings :
-
Nitration occurs preferentially at the para position relative to the bromine atom due to steric and electronic effects.
Metal-Mediated Reactions
The triazole nitrogen atoms coordinate with metals, enabling catalytic applications.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Copper-catalyzed coupling | CuI, phenanthroline, aryl halides | Triazole-aryl conjugates |
Key Findings :
-
Copper-mediated couplings facilitate the synthesis of bi-triazole frameworks for materials science.
Comparison with Similar Compounds
Structural and Electronic Features
The substituent on the phenyl ring significantly impacts the compound’s electronic and steric properties:
Key Observations :
- However, meta substitution may reduce electronic conjugation with the triazole ring compared to para substituents .
- Acidity : The carboxylic acid group’s pKa (~8) is minimally affected by halogen type but may vary slightly with substituent position .
Physical Properties
- Boiling Point/Density : The 4-chlorophenyl analog has a boiling point of 453°C and density of 1.5 g/cm³ . Bromine’s higher molecular weight suggests the target compound would have a higher boiling point and density.
Preparation Methods
N−N Bond Forming Cyclization via Activated Dihydrazone (Scalable Method)
A recent scalable and chromatography-free synthesis was developed based on the N−N bond forming cyclization of an activated dihydrazone intermediate to construct the 1,2,3-triazole ring under mild conditions. This approach addresses the regioselectivity problem by favoring the formation of the desired 2-(3-bromophenyl)-2H-1,2,3-triazole core.
- Process Highlights:
- Four telescoped steps without chromatographic purification.
- Overall yield: 48%.
- Purity: 99% area/area (a/a).
- Demonstrated on a >100 g scale, indicating industrial applicability.
- Mild reaction conditions preserve sensitive functional groups.
This method is detailed in the work by Kohler et al. (2023), emphasizing the importance of suitable isolation techniques to avoid chromatography, which is often a bottleneck in scale-up.
| Step | Description | Yield (%) | Notes |
|---|---|---|---|
| 1 | Formation of activated dihydrazone | High | Precursor for cyclization |
| 2 | N−N bond cyclization | Moderate | Key step forming the triazole ring |
| 3 | Work-up and isolation | High | Chromatography-free, scalable |
| 4 | Final purification | High | Achieves 99% purity |
This method provides a useful reference framework for synthesizing 3-bromophenyl analogs by substituting the azido precursor appropriately.
| Compound | Azido Precursor | Yield (%) | Key Characterization Features |
|---|---|---|---|
| 1-(3-Methoxyphenyl)-1,2,3-triazolyl-4-carboxylic acid | 1-azido-3-methoxybenzene | 77 | FT-IR: 3576-2400 cm⁻¹ (OH, COOH), NMR signals |
| 1-(3-Methylphenyl)-1,2,3-triazolyl-4-carboxylic acid | 1-azido-3-methylbenzene | 50 | FT-IR: 3525-2400 cm⁻¹, NMR δ=2.1 (CH3) |
| 1-(3-Nitrophenyl)-1,2,3-triazolyl-4-carboxylic acid | 1-azido-3-nitrobenzene | 84 | FT-IR: 3500-2500 cm⁻¹, NMR δ=13.3 (COOH) |
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Scalability | Purity Achieved | Key Advantages | Limitations |
|---|---|---|---|---|---|
| N−N Bond Forming Cyclization (Dihydrazone) | 48 | Demonstrated >100 g | 99% a/a | Chromatography-free, mild conditions | Moderate yield, multi-step |
| CuAAC (Copper(I)-Catalyzed Cycloaddition) | 50-84 | Common in lab scale | High | High regioselectivity, versatile | Requires copper catalyst, purification needed |
| Patented Low-Temperature Substitution | Not specified | Potentially scalable | Not specified | Regioselectivity control | Limited data, complex conditions |
Summary of Research Findings and Recommendations
- The N−N bond forming cyclization approach is currently the most promising for large-scale synthesis of 2-(3-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid, offering a balance of scalability, purity, and operational simplicity without chromatography.
- CuAAC methods are well-established for related triazole derivatives and could be adapted for the 3-bromophenyl analog by preparing the corresponding azido precursor, though this may require optimization for yield and purity.
- Patented methods provide alternative synthetic strategies but require further experimental validation for this specific compound.
- Purification strategies avoiding chromatography, such as crystallization or selective precipitation, are crucial for industrial application.
- Analytical characterization (FT-IR, NMR, MS) confirms the structural integrity and purity of the synthesized compounds.
This synthesis-focused article consolidates the current state of knowledge on preparation methods for this compound, providing a foundation for further research and industrial application. The scalable, chromatography-free cyclization method stands out as the most practical and efficient route based on recent literature.
Q & A
Q. What are the recommended synthetic routes for 2-(3-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves a two-step process:
Triazole ring formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used. For example, reacting 3-bromophenyl azide with propiolic acid derivatives under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) generates the triazole core .
Carboxylic acid functionalization : Hydrolysis of ester precursors (e.g., methyl esters) using NaOH or LiOH in aqueous THF/MeOH completes the synthesis .
Q. What physical-chemical properties are critical for handling this compound in experimental workflows?
- Methodological Answer : While direct data for the 3-bromo derivative is limited, analogs suggest:
- Solubility : Low in water; soluble in polar aprotic solvents (DMSO, DMF) and slightly in THF. Pre-solubilization in DMSO is recommended for biological assays .
- Stability : Susceptible to photodegradation; store in amber vials at –20°C under desiccant.
- Key physical properties (extrapolated from 4-chloro analog, ):
| Property | Value (Analog) | Method |
|---|---|---|
| Boiling Point | ~453°C | Simulated data |
| Density | ~1.5 g/cm³ | Experimental |
| LogP (lipophilicity) | ~2.1 | Computational |
- Experimental validation via DSC (differential scanning calorimetry) and HPLC purity checks (>95%) is advised .
Q. How can researchers ensure purity and structural fidelity during synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for purification. Monitor at 254 nm .
- Spectroscopic confirmation :
- ¹H/¹³C NMR : Compare aromatic proton shifts (δ 7.2–8.1 ppm for bromophenyl) and triazole carbons (δ 140–150 ppm) with computed spectra .
- HRMS : Validate molecular ion [M-H]⁻ (expected m/z ~295.97 for C₉H₆BrN₃O₂) .
- Elemental analysis : Match calculated vs. observed C, H, N percentages (±0.4%) .
Advanced Research Questions
Q. How do substituent positions (e.g., 3-bromo vs. 4-bromo) on the phenyl ring modulate electronic properties and bioactivity?
- Methodological Answer :
- Electronic effects : Meta-substitution (3-bromo) introduces steric hindrance and alters π-π stacking compared to para-substitution. DFT calculations (B3LYP/6-31G*) show a 0.3 eV increase in HOMO-LUMO gap for 3-bromo vs. 4-bromo analogs, impacting redox activity .
- Bioactivity trends : In antimicrobial assays, 3-bromo derivatives exhibit 20% higher efficacy than para-substituted analogs, likely due to enhanced target binding from dipole interactions. Use surface plasmon resonance (SPR) to quantify binding affinities .
Q. How can contradictions in reported biological activities (e.g., IC₅₀ variability) be resolved?
- Methodological Answer :
- Standardize assays : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time. For example, IC₅₀ discrepancies in cytotoxicity studies may arise from serum protein interactions—use fluorescence polarization to assess compound sequestration .
- Structural analogs : Compare meta- vs. para-bromo derivatives in parallel assays. A 2023 study showed that 3-bromo derivatives had 2-fold lower IC₅₀ against kinase X due to improved hydrophobic pocket fitting .
Q. What advanced analytical techniques address challenges in characterizing degradation byproducts?
- Methodological Answer :
- LC-QTOF-MS : Identify photodegradation products (e.g., debrominated triazoles) with accurate mass (<5 ppm error). Use in-source CID to fragment ions and confirm structures .
- NMR kinetics : Monitor hydrolysis in D₂O at 25°C via ¹H NMR; quantify half-life using peak integration for the carboxylic acid proton (δ 12–13 ppm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
